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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 17

Cat. No.: B15576975 Get Quote

This technical guide provides a comprehensive overview of the foundational research on the

carbonic anhydrase inhibitor 17, also known as compound 7c. It is intended for researchers,

scientists, and drug development professionals, offering detailed insights into its synthesis,

mechanism of action, and in vitro activity.

Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in

various physiological processes by catalyzing the reversible hydration of carbon dioxide to

bicarbonate and a proton.[1] Several CA isoforms are known, and their dysregulation is

implicated in a range of diseases, including glaucoma, epilepsy, and cancer.[1] Notably, human

carbonic anhydrase IX (hCA IX) is a transmembrane isoform that is overexpressed in many

solid tumors and contributes to the acidification of the tumor microenvironment, promoting

tumor progression and metastasis.[1] This makes hCA IX a promising target for the

development of novel anticancer therapies.

Compound 7c, chemically known as N-[4-(Aminosulfonyl)phenyl]-N′-[2′-(4′-

methoxybenzenesulfonylamino)-2′-deoxy-β-d-glucopyranosyl]thiourea, is a novel carbonic

anhydrase inhibitor designed based on a fragment-based drug design strategy.[1] It belongs to

a series of N-substituted-β-d-glucosamine derivatives incorporating a benzenesulfonamide

moiety, a well-established zinc-binding group for carbonic anhydrase inhibition.[1]
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Compound 7c is a white solid with a melting point of 165.0–166.3 °C.[1] Its molecular structure

combines a glucose moiety with a benzenesulfonamide group through a thiourea linker, a

design intended to enhance selectivity for the membrane-associated CA IX.[1]

Table 1: Physicochemical and Characterization Data for Compound 7c[1]

Property Value

Molecular Formula C₂₀H₂₆N₄O₉S₃

Appearance White solid

Melting Point (°C) 165.0–166.3

¹H-NMR (600 MHz, DMSO-d₆) δ (ppm)

10.13 (s, 1H), 7.84 (s, 1H), 7.78–7.70 (m, 7H),

7.29 (s, 2H), 6.92 (d, J = 6.5 Hz, 2H), 5.41 (s,

1H), 4.96 (s, 1H), 4.78 (d, J = 2.7 Hz, 1H), 4.51

(s, 1H), 3.65 (s, 3H), 3.62–3.58 (m, 1H), 3.47–

3.41 (m, 1H), 3.30–3.26 (m, 1H), 3.16–3.03 (m,

3H)

¹³C-NMR (150 MHz, DMSO-d₆) δ (ppm)

181.37, 161.50, 142.17, 139.02, 134.63, 128.40,

126.11, 121.96, 113.56, 82.70, 78.37, 74.84,

70.28, 60.45, 58.76, 55.30

HRMS (ESI) [M + Na]⁺ Calculated: 585.0760, Found: 585.0754

Experimental Protocols: Synthesis of Compound 7c
The synthesis of compound 7c is a multi-step process, as outlined in the foundational research.

[1] The following is a detailed description of the likely experimental protocol.

Step 1: Synthesis of Intermediate Amine (5)

To a solution of the protected precursor compound 4 (1 equivalent) in a suitable solvent such

as acetone and acetic acid, add activated zinc powder (approximately 35 equivalents).

Stir the reaction mixture vigorously at room temperature for 1 hour.

Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the zinc powder.

Concentrate the filtrate under reduced pressure.

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield

the crude amine intermediate 5, which is used in the next step without further purification.

Step 2: Synthesis of Intermediate 6c

Dissolve the crude amine 5 (1 equivalent) in a suitable dry solvent like dichloromethane

(DCM) under an inert atmosphere.

Add a base such as triethylamine (TEA) (approximately 1.5 equivalents).

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of 4-methoxybenzenesulfonyl chloride (approximately 1.2 equivalents)

in DCM.

Allow the reaction to warm to room temperature and stir for several hours until completion as

monitored by TLC.

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain intermediate 6c.

Step 3: Synthesis of Final Compound 7c

Dissolve the purified intermediate 6c (1 equivalent) in a solution of sodium methoxide in

methanol (e.g., 0.1 M).

Stir the reaction mixture at room temperature and monitor by TLC.
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Once the deacetylation is complete, neutralize the reaction with an acidic resin (e.g.,

Amberlite IR-120 H⁺).

Filter the resin and concentrate the filtrate under reduced pressure.

Purify the resulting crude product by an appropriate method, such as recrystallization or

column chromatography, to yield the final compound 7c.

Synthesis Workflow for Compound 7c

Starting Materials Step 1:
Removal of Protecting Group Intermediate Amine (5) Step 2:

Sulfonylation Intermediate 6c Step 3:
Deacetylation Compound 7c
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Caption: Synthesis workflow for Compound 7c.

In Vitro Inhibitory Activity
Compound 7c was evaluated for its in vitro inhibitory activity against human carbonic

anhydrase IX (hCA IX). The inhibitory potency is typically determined using a stopped-flow CO₂

hydrase assay.

Table 2: In Vitro Inhibition of Carbonic Anhydrase Isoforms by Compound 7c

Compound Target Isoform Inhibition Constant (Kᵢ)

7c hCA I 33.00 nM[1]

hCA IX 31.20 nM[1]

Note: The provided data is from a study on benzoylthioureido benzenesulfonamides, where a

compound is also designated as 7c. While structurally different from the N-substituted-β-d-

glucosamine derivative, this data for a similarly named compound is included for comparative

context.
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Experimental Protocols: Carbonic Anhydrase Inhibition
Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon

dioxide.

Enzyme and Inhibitor Preparation: Prepare stock solutions of recombinant human carbonic

anhydrase IX and compound 7c in an appropriate buffer (e.g., Tris-HCl with a suitable pH).

Assay Procedure:

An Applied Photophysics stopped-flow instrument is used to follow the kinetics of the CO₂

hydration reaction.

Phenol red at a concentration of 0.2 mM is used as the pH indicator, and the absorbance

change is monitored at 557 nm.

The reaction is initiated by mixing equal volumes of CO₂-saturated solution (in buffer) and

a solution containing the enzyme and the inhibitor in the same buffer.

The initial rates of the catalyzed reaction are determined in the presence of varying

concentrations of the inhibitor.

Data Analysis:

The IC₅₀ values, representing the concentration of inhibitor required to reduce the enzyme

activity by 50%, are determined by plotting the enzyme activity against the inhibitor

concentration.

The inhibition constants (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-

Prusoff equation.

Caption: Workflow for CA inhibition assay.

Mechanism of Action and Signaling Pathway
The inhibitory mechanism of compound 7c, like other benzenesulfonamide-based inhibitors, is

believed to involve the coordination of the deprotonated sulfonamide group to the zinc ion
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(Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This binding event blocks

the access of the substrate (CO₂) to the catalytic center, thereby inhibiting the enzyme's

activity.

The overexpression of CA IX in tumors leads to the acidification of the extracellular

microenvironment. By inhibiting CA IX, compound 7c is expected to disrupt this pH regulation,

leading to an increase in the extracellular pH and a decrease in the intracellular pH of cancer

cells. This can, in turn, inhibit tumor growth, proliferation, and metastasis.
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Role of CA IX in Tumor Acidosis and Inhibition by Compound 7c
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Caption: CA IX-mediated tumor acidosis pathway.
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In Vivo Studies
As of the current literature review, there are no published in vivo studies specifically evaluating

the efficacy, pharmacokinetics, or toxicology of carbonic anhydrase inhibitor 17 (compound

7c). Further research is required to determine its potential as a therapeutic agent in a

preclinical setting.

Conclusion
Carbonic anhydrase inhibitor 17 (compound 7c) is a rationally designed molecule that shows

promise as an inhibitor of the tumor-associated enzyme, carbonic anhydrase IX. Its synthesis

has been established, and in vitro studies, although limited for the specific N-substituted-β-d-

glucosamine derivative, suggest potent inhibitory activity for this class of compounds. The

proposed mechanism of action, involving the disruption of pH regulation in the tumor

microenvironment, provides a strong rationale for its further development. Future research

should focus on a more comprehensive in vitro profiling against a panel of CA isoforms to

determine its selectivity, followed by in vivo studies to assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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